molecular formula C6H12ClF2N B1459589 (2,2-Difluorocyclopentyl)methanamine hydrochloride CAS No. 1781136-36-4

(2,2-Difluorocyclopentyl)methanamine hydrochloride

Cat. No.: B1459589
CAS No.: 1781136-36-4
M. Wt: 171.61 g/mol
InChI Key: BZKHBALFNJEYLJ-UHFFFAOYSA-N
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Description

(2,2-Difluorocyclopentyl)methanamine hydrochloride is an organic compound with the molecular formula C₆H₁₂ClF₂N and a molecular weight of 171.62 g/mol . This compound is characterized by the presence of a cyclopentyl ring substituted with two fluorine atoms and an amine group, forming a hydrochloride salt. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluorocyclopentyl)methanamine hydrochloride typically involves the difluoromethylation of cyclopentyl derivatives. One common method includes the reaction of cyclopentylamine with difluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluorocyclopentyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

(2,2-Difluorocyclopentyl)methanamine hydrochloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of (2,2-Difluorocyclopentyl)methanamine hydrochloride involves its interaction with biological targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies. The amine group can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Difluoro-1-methylcyclopentyl)methanamine hydrochloride
  • (2,2-Difluorocyclohexyl)methanamine hydrochloride

Uniqueness

(2,2-Difluorocyclopentyl)methanamine hydrochloride is unique due to its specific substitution pattern on the cyclopentyl ring, which imparts distinct chemical and biological properties. The presence of two fluorine atoms enhances its stability and reactivity compared to similar compounds .

Biological Activity

(2,2-Difluorocyclopentyl)methanamine hydrochloride is a compound of increasing interest in pharmacology and medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.

  • Molecular Formula : C₆H₁₂ClF₂N
  • Molecular Weight : 171.62 g/mol
  • IUPAC Name : (2,2-Difluorocyclopentyl)methanamine; hydrochloride
  • Appearance : Powder
  • Storage Temperature : +4 °C

The biological activity of this compound is primarily attributed to its interaction with various biological receptors and enzymes. Its structure allows it to modulate neurotransmitter systems, which is particularly relevant in the context of neurological disorders. The presence of fluorine atoms enhances its lipophilicity, improving membrane penetration and receptor binding affinity.

Biological Activity

Research indicates that this compound exhibits significant pharmacological potential. Key findings include:

  • Neurotransmitter Modulation : The compound has shown promise in influencing neurotransmitter systems, suggesting potential applications in treating conditions such as depression and anxiety.
  • Receptor Binding : Studies have indicated that it interacts with muscarinic receptors, which are implicated in various central nervous system functions .
  • Cytotoxicity Assays : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. For example, it exhibited an IC₅₀ value of 281.96 μM in MTT assays against HeLa cells .

Comparative Studies

A comparative analysis of similar compounds highlights the unique features of this compound:

Compound NameMolecular FormulaUnique Features
This compoundC₆H₁₂ClF₂NDual fluorination enhancing lipophilicity
(1R)-3-Fluorocyclopentyl)methanamine hydrochlorideC₆H₁₂ClF₂NContains only one fluorine atom
(1S)-3-Fluorocyclopentyl)methanamine hydrochlorideC₆H₁₂ClF₂NEnantiomeric variant affecting biological activity

The dual fluorination at the 2-position on the cyclopentane ring distinguishes this compound from its analogs, potentially leading to unique pharmacological profiles .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives. For instance:

  • Synthesis Techniques : Various synthetic routes have been explored to optimize yield and purity. The synthesis typically involves the reaction of cyclopentyl derivatives with fluorinated reagents under controlled conditions.
  • Pharmacological Evaluations : In silico studies have predicted favorable binding affinities for key biological targets such as cyclooxygenase-2 and matrix metalloproteinase 9 (MMP9), suggesting multiple pathways for therapeutic intervention .
  • Toxicological Assessments : Safety profiles have been established through hazard assessments indicating moderate toxicity levels with specific precautionary measures recommended for handling .

Properties

IUPAC Name

(2,2-difluorocyclopentyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N.ClH/c7-6(8)3-1-2-5(6)4-9;/h5H,1-4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKHBALFNJEYLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781136-36-4
Record name (2,2-difluorocyclopentyl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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